tert-Butyl 3-amino-4-oxopyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl 3-amino-4-oxopyrrolidine-1-carboxylate: is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and structural versatility . This compound is often used as an intermediate in organic synthesis and has applications in various fields such as pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-amino-4-oxopyrrolidine-1-carboxylate typically involves the reaction of 3-hydroxy pyrrolidine-1-carboxylic acid tert-butyl ester with an oxidizing agent such as Dess-Martin periodinane. The reaction is carried out in a solvent like dichloromethane at room temperature for about 16 hours. The product is then purified using silica gel column chromatography .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, especially at the amino group.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Dess-Martin periodinane in dichloromethane.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Various alkylating agents under basic conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of N-alkylated products.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. It serves as a building block in the construction of various heterocyclic compounds .
Biology: In biological research, it is used to study enzyme interactions and as a precursor for the synthesis of biologically active molecules .
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors .
Industry: In the agrochemical industry, it is used in the synthesis of pesticides and herbicides .
Mechanism of Action
The mechanism of action of tert-Butyl 3-amino-4-oxopyrrolidine-1-carboxylate is not well-documented. its derivatives are known to interact with various molecular targets, including enzymes and receptors. The pyrrolidine ring structure allows for diverse interactions with biological macromolecules, contributing to its biological activity .
Comparison with Similar Compounds
- tert-Butyl 3-oxoazetidine-1-carboxylate
- tert-Butyl 4-aminopiperidine-1-carboxylate
- (S)-tert-Butyl 3-aminopyrrolidine-1-carboxylate
Uniqueness: tert-Butyl 3-amino-4-oxopyrrolidine-1-carboxylate is unique due to its specific functional groups, which allow for a wide range of chemical reactions and biological interactions. Its versatility makes it a valuable intermediate in organic synthesis and drug development .
Properties
IUPAC Name |
tert-butyl 3-amino-4-oxopyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-9(2,3)14-8(13)11-4-6(10)7(12)5-11/h6H,4-5,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGJOZGNUZGAVRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(=O)C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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